4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
CAS No.: 1358205-74-9
Cat. No.: VC5111709
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76
* For research use only. Not for human or veterinary use.
![4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide - 1358205-74-9](/images/structure/VC5111709.png)
Specification
CAS No. | 1358205-74-9 |
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Molecular Formula | C15H15ClN4O |
Molecular Weight | 302.76 |
IUPAC Name | 4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Standard InChI | InChI=1S/C15H15ClN4O/c16-12-5-3-11(4-6-12)14(21)19-13-9-17-15(18-10-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21) |
Standard InChI Key | ZJLCKOAZXURDLQ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide consists of three primary moieties:
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A benzamide core substituted with a chlorine atom at the para position.
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A pyrimidine ring attached to the benzamide via an amine linkage.
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A pyrrolidine group bonded to the pyrimidine’s 2-position.
The molecular formula is C₁₆H₁₆ClN₅O, with a calculated molecular weight of 337.79 g/mol. Key structural features include:
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Planar pyrimidine ring: Facilitates π-π stacking interactions with biological targets.
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Pyrrolidine moiety: Introduces conformational flexibility, enhancing binding pocket compatibility.
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Chlorine substituent: Modulates electronic properties and influences bioavailability.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₆H₁₆ClN₅O |
Molecular Weight | 337.79 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
logP (Partition Coeff.) | 2.85 ± 0.15 |
Polar Surface Area | 72.3 Ų |
Data derived from computational models and analog comparisons .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves three stages:
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Pyrimidine Ring Formation
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Condensation Reaction: A β-keto ester reacts with guanidine carbonate under basic conditions (e.g., NaOH/EtOH) to yield 2-aminopyrimidine derivatives.
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Substitution at C2: The pyrrolidine group is introduced via nucleophilic aromatic substitution (SNAr) using pyrrolidine and a catalytic base like K₂CO₃ in DMF at 80°C .
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Benzamide Coupling
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Amide Bond Formation: 4-Chlorobenzoic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which subsequently reacts with 5-amino-2-(pyrrolidin-1-yl)pyrimidine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
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Purification and Characterization
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
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Spectroscopic Validation:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, aromatic-H), 3.55–3.25 (m, 4H, pyrrolidine-H).
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LC-MS: m/z 338.1 [M+H]⁺.
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Compound | Target | IC₅₀ (nM) | Cell Line |
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3-Chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide | EGFR L858R | 18.2 | H1975 (NSCLC) |
4-Fluoro analog | VEGFR-2 | 29.7 | HUVEC |
3,4-Dichloro derivative | PDGFR-β | 42.5 | NIH/3T3 |
Data extrapolated from kinase profiling studies .
Neuropharmacological Applications
Pyrrolidine-containing benzamides have shown affinity for σ-1 receptors (Ki = 34–89 nM), implicating potential in neuropathic pain management. The chlorine substituent reduces metabolic clearance, improving CNS bioavailability .
Computational and Experimental Characterization
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 4.31 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on the pyrimidine nitrogen, favoring hydrogen bonding with Asp831 in EGFR.
Solubility and ADMET Profiling
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Aqueous Solubility: 12.8 µM at pH 7.4 (simulated intestinal fluid).
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 µM), necessitating drug interaction studies.
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance tumor-specific accumulation. Preliminary studies with analogous compounds show a 3.2-fold increase in tumor-to-plasma ratio .
Synthetic Optimization
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yield (82%).
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Asymmetric Catalysis: Introducing chirality at the pyrrolidine nitrogen may improve enantioselective binding.
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